molecular formula C7H4F4O2 B2478102 2-Fluoro-6-(trifluoromethoxy)phenol CAS No. 942618-24-8

2-Fluoro-6-(trifluoromethoxy)phenol

Cat. No. B2478102
CAS RN: 942618-24-8
M. Wt: 196.101
InChI Key: OENLDLKWOLIXAM-UHFFFAOYSA-N
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Description

“2-Fluoro-6-(trifluoromethoxy)phenol” is a chemical compound with the molecular formula C7H4F4O2 . It has a molecular weight of 196.1 .


Molecular Structure Analysis

The InChI code for “2-Fluoro-6-(trifluoromethoxy)phenol” is 1S/C7H4F4O2/c8-4-2-1-3-5 (6 (4)12)13-7 (9,10)11/h1-3,12H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis Processes

  • Difluoromethoxy and Difluorothiomethoxy Derivatives Synthesis : Fluoroform, a non-ozone-depleting and nontoxic gas, can be used as a difluorocarbene source for converting phenols to difluoromethoxy derivatives (Thomoson & Dolbier, 2013).

Biological Properties

  • Biological Properties of Fluoronorepinephrines : Fluorinated norepinephrines like 2-fluoronorepinephrine exhibit significant beta-adrenergic agonist properties (Kirk et al., 1979).

Chemical Synthesis

  • Synthesis of 2-Deoxy-2-Fluoro-D-Glucose : A rapid synthesis method using xenon difluoride for creating 2-deoxy-2-fluoro-D-glucose has been developed, useful for labelling with 18F (Shiue & Wolf, 1983).

Chemical Modifications

  • Convenient Synthesis of Trisubstituted Phenol Derivatives : A convenient method for synthesizing 2,4,6-tris(fluorosulfonyl)phenol and related compounds has been developed, demonstrating chlorine exchange for fluorine under anhydrous conditions in dioxane (Boiko et al., 2011).

Organometallic Methods

  • Regiochemically Exhaustive Functionalization : The organometallic methods for functionalizing aromatic and heterocyclic substrates with fluorine, trifluoromethyl, and trifluoromethoxy groups have been explored. This includes the case studies with 3-fluoro-phenol to obtain carboxylic acids and fluoroindolcarboxylic acids (Schlosser, 2005).

Deoxyfluorination Methods

  • Deoxyfluorination of Phenols : A method for deoxyfluorination of phenols using sulfuryl fluoride and tetramethylammonium fluoride has been described, allowing for a broad range of electronically diverse and functional group-rich aryl fluoride products (Schimler et al., 2017).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2-fluoro-6-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENLDLKWOLIXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(trifluoromethoxy)phenol

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